1-(3,5-Dimethylphenyl)-2-phenylpyrrole
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Overview
Description
1-(3,5-Dimethylphenyl)-2-phenylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyrrole ring substituted with a 3,5-dimethylphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-2-phenylpyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that minimize waste and improve yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-2-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the phenyl or pyrrole ring positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating agents like nitric acid for nitration; halogenating agents like bromine for halogenation
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Nitro or halogen-substituted pyrrole derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-2-phenylpyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways such as oxidative stress induction, apoptosis, and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylphenyl)-2-phenylimidazole
- 1-(3,5-Dimethylphenyl)-2-phenylpyrazole
- 1-(3,5-Dimethylphenyl)-2-phenylthiazole
Uniqueness
1-(3,5-Dimethylphenyl)-2-phenylpyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Properties
Molecular Formula |
C18H17N |
---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2-phenylpyrrole |
InChI |
InChI=1S/C18H17N/c1-14-11-15(2)13-17(12-14)19-10-6-9-18(19)16-7-4-3-5-8-16/h3-13H,1-2H3 |
InChI Key |
DXKGBMXUCHRGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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